Ethylene glycol mono-sec-butyl ether

CAS No.: 7795-91-7

Cat. No.: VC3706170

Molecular Formula: C6H14O2

Molecular Weight: 118.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7795-91-7 |

|---|---|

| Molecular Formula | C6H14O2 |

| Molecular Weight | 118.17 g/mol |

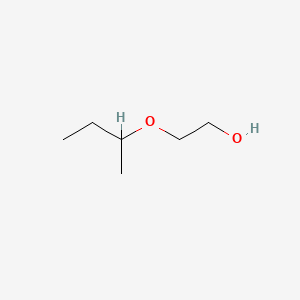

| IUPAC Name | 2-butan-2-yloxyethanol |

| Standard InChI | InChI=1S/C6H14O2/c1-3-6(2)8-5-4-7/h6-7H,3-5H2,1-2H3 |

| Standard InChI Key | HUWFDQSAXOIUNP-UHFFFAOYSA-N |

| SMILES | CCC(C)OCCO |

| Canonical SMILES | CCC(C)OCCO |

Introduction

Chemical Identity and Structure

Molecular Composition and Isomerism

Ethylene glycol mono-sec-butyl ether belongs to the glycol ethers classification, a group of chemicals that combine ether and alcohol functional groups within the same molecule. While the standard ethylene glycol monobutyl ether (2-butoxyethanol) contains a primary (normal) butyl group arrangement, the sec-butyl variant features attachment at the secondary carbon position of the butyl chain . This structural difference results in a branched molecular configuration rather than the linear arrangement found in the normal butyl isomer.

The chemical formula of ethylene glycol mono-sec-butyl ether remains C₆H₁₄O₂, matching its primary isomer, but with a different structural arrangement. The molecular weight is approximately 118.2 g/mol, consistent with other C6 glycol ethers. The systematic IUPAC name would be 2-(2-butoxy)ethanol, distinguishing it from the more common 2-(1-butoxy)ethanol (conventional 2-butoxyethanol) .

Physical Characteristics

Based on structure-property relationships common to glycol ethers, ethylene glycol mono-sec-butyl ether is expected to present as a colorless liquid at standard temperature and pressure. While specific data for the sec-butyl isomer is limited in the provided sources, comparison with the primary isomer suggests similar but distinct physical properties :

| Property | Expected Value for sec-Butyl Isomer | n-Butyl Isomer Reference Value |

|---|---|---|

| Physical State | Liquid | Liquid |

| Color | Colorless | Colorless |

| Odor | Mild, ether-like | Mild, ether-like |

| Boiling Point | Likely 160-170°C (estimate) | 171°C |

| Freezing Point | Likely -70 to -80°C (estimate) | -75°C |

| Specific Gravity | Approximately 0.89-0.91 | 0.9005-0.9040 |

| Flash Point | Approximately 62-70°C (estimate) | 67°C (Closed cup) |

The branched structure of the sec-butyl variant typically results in slightly lower boiling points and different solubility characteristics compared to the straight-chain primary isomer.

Solubility and Miscibility Properties

Like other glycol ethers, ethylene glycol mono-sec-butyl ether likely exhibits excellent solvent properties due to its dual functional groups. The ethylene glycol monobutyl ether (primary isomer) demonstrates high water solubility exceeding 1,000 g/L at 20°C . The sec-butyl variant would be expected to maintain significant water solubility, though potentially with different temperature-dependent miscibility characteristics.

The primary isomer shows temperature-dependent miscibility with water, displaying both lower and upper critical solution temperatures. Below approximately 49°C and above approximately 130°C, the primary isomer is completely miscible with water; between these temperatures, phase separation can occur . The sec-butyl variant likely exhibits similar but distinctive phase behavior due to its branched structure.

Comparison with Related Glycol Ethers

Structural Relationships and Property Comparisons

The glycol ether family includes numerous variants based on different alkyl chain lengths and isomeric arrangements. Ethylene glycol mono-sec-butyl ether represents one specific configuration within this broader class:

| Glycol Ether Type | Key Characteristics | Primary Applications |

|---|---|---|

| Ethylene-series (E-series) | Higher water solubility, lower molecular weight | Paints, coatings, cleaners |

| Propylene-series (P-series) | Lower toxicity, different solvent profile | Replacement for E-series in sensitive applications |

| Short-chain variants (methyl, ethyl) | Higher volatility, stronger solvent power | Rapid-drying formulations |

| Long-chain variants (butyl and higher) | Lower volatility, better coupling properties | Slow-evaporating applications, coalescents |

The sec-butyl arrangement provides intermediate properties between shorter-chain variants and longer, more lipophilic members of the glycol ether family .

Industry Trends and Substitution Patterns

Industry trends have shown a shift from ethylene-based glycol ethers toward propylene-based alternatives in certain applications due to toxicological considerations. The sec-butyl variant of ethylene glycol ether likely represents a specialized niche within this broader market landscape .

Total consumption of glycol ethers in Western Europe during 1999 was reported at 422 kilotonnes, comprising 233 kilotonnes of ethylene-series and 189 kilotonnes of propylene-series glycol ethers .

Research Findings and Future Directions

Current research on glycol ethers has focused on:

-

Developing more comprehensive toxicological profiles, particularly regarding chronic exposure

-

Exploring structure-activity relationships to better predict properties of specific isomers

-

Advancing analytical methods for detecting and quantifying various glycol ethers in environmental and biological matrices

-

Investigating specialized applications leveraging the unique properties of specific isomers

Future research may specifically address the distinct properties and applications of secondary and tertiary alcohol-derived glycol ethers, including ethylene glycol mono-sec-butyl ether, particularly in specialized industrial applications where their unique performance characteristics could provide advantages.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume